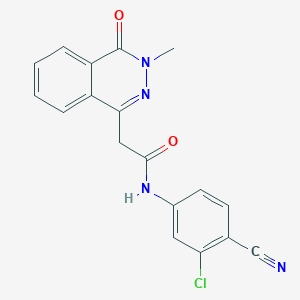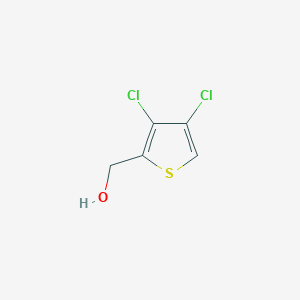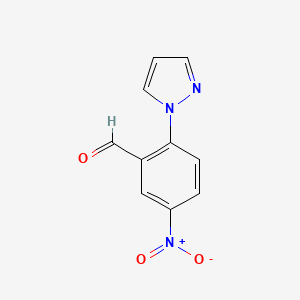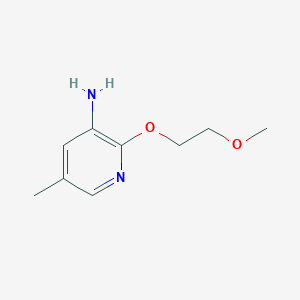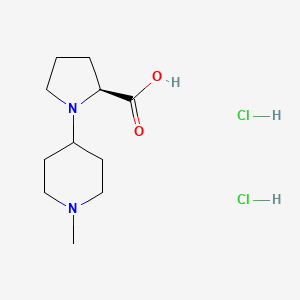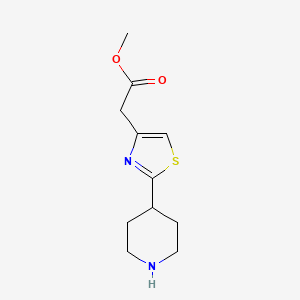![molecular formula C18H20BrNO3 B13572222 Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate is a chemical compound with the molecular formula C18H21BrClNO3 and a molecular weight of 414.72 . This compound is known for its unique structure, which includes an amino group, a benzyloxy group, and a bromophenyl group attached to a propanoate ester. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of a suitable phenol derivative with benzyl bromide in the presence of a base to form the benzyloxy group.
Bromination: The next step involves the bromination of the aromatic ring to introduce the bromine atom at the desired position.
Amino group introduction: The amino group is introduced through a nucleophilic substitution reaction.
Esterification: Finally, the esterification of the carboxylic acid group with ethanol yields the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-[4-(methoxy)-3-bromophenyl]propanoate: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
Ethyl 3-amino-3-[4-(benzyloxy)-3-chlorophenyl]propanoate: The presence of a chlorine atom instead of a bromine atom can influence the compound’s chemical properties and reactions.
Ethyl 3-amino-3-[4-(benzyloxy)-3-fluorophenyl]propanoate: The fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C18H20BrNO3 |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
ethyl 3-amino-3-(3-bromo-4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H20BrNO3/c1-2-22-18(21)11-16(20)14-8-9-17(15(19)10-14)23-12-13-6-4-3-5-7-13/h3-10,16H,2,11-12,20H2,1H3 |
Clé InChI |
JFDGUDUPRQVHFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)

![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)
![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)
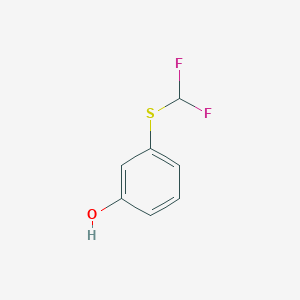
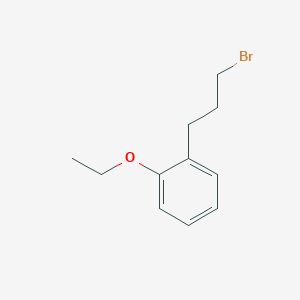
![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
